molecular formula C15H26O2 B1624464 Isoamyl geranate CAS No. 68133-73-3

Isoamyl geranate

Cat. No.: B1624464
CAS No.: 68133-73-3
M. Wt: 238.37 g/mol
InChI Key: UYYJNVGFCCTXSK-SDNWHVSQSA-N
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Description

Isoamyl geranate (IUPAC name: 3-methylbutyl 3,7-dimethylocta-2,6-dienoate) is an ester derived from isoamyl alcohol (3-methyl-1-butanol) and geranic acid, a monoterpenoid carboxylic acid. The esterification of geranic acid with isoamyl alcohol enhances its volatility and solubility in organic matrices, making it suitable for use in perfumery and food industries.

Properties

CAS No.

68133-73-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3-methylbutyl (2E)-3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)11-15(16)17-10-9-13(3)4/h7,11,13H,6,8-10H2,1-5H3/b14-11+

InChI Key

UYYJNVGFCCTXSK-SDNWHVSQSA-N

SMILES

CC(C)CCOC(=O)C=C(C)CCC=C(C)C

Isomeric SMILES

CC(C)CCOC(=O)/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC(C)CCOC(=O)C=C(C)CCC=C(C)C

Other CAS No.

68133-73-3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Isoamyl geranate undergoes hydrolysis under acidic, basic, or enzymatic conditions to regenerate geranic acid and isoamyl alcohol .

Mechanism and Kinetics

  • Acid/Base-Catalyzed Hydrolysis :

    • Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

    • Rate constants for similar esters (e.g., isoamyl acetate) show temperature dependence, with activation energies (EaE_a) ranging from 40–60 kJ/mol .

    • Hydrolysis rates increase in polar solvents due to stabilization of the transition state .

  • Enzymatic Hydrolysis :

    • Esterases (e.g., Iah1p in Saccharomyces cerevisiae) hydrolyze this compound via a serine protease-like mechanism, forming an acyl-enzyme intermediate .

    • Competitive inhibition by isoamyl alcohol occurs at high substrate concentrations .

Catalysts and Conditions

Catalyst TypeConditionsYield (%)Reference
Sulfuric AcidReflux, 24 hr65–75
Amberlyst® Resin80°C, 6 hr85–90
Lipase (SC-CO<sub>2</sub>)55°C, 15 min, packed bed reactor92

Mechanism :

  • Protonation of geranic acid’s carbonyl group.

  • Nucleophilic attack by isoamyl alcohol.

  • Formation of a tetrahedral intermediate followed by dehydration .

Atmospheric Degradation

This compound reacts with OH radicals and Cl atoms in the atmosphere, contributing to photochemical ozone formation .

Key Pathways

  • Hydrogen Abstraction : Dominates at C-H bonds adjacent to the ester group:
    $$
    \text{C}{15}\text{H}{26}\text{O}2 + \cdot\text{OH} \rightarrow \text{C}{15}\text{H}_{25}\text{O}_2\cdot + \text{H}_2\text{O}
    $$

    • Rate constant: 6.96×10126.96 \times 10^{-12} cm³ molecule⁻¹ s⁻¹ (298 K) .

  • Addition-Substitution : Minor pathway at the conjugated diene:
    $$
    \text{C}{15}\text{H}{26}\text{O}_2 + \cdot\text{Cl} \rightarrow \text{Cl-adduct} \rightarrow \text{degradation products}
    $$

    • Rate constant: 1.27×10101.27 \times 10^{-10} cm³ molecule⁻¹ s⁻¹ (298 K) .

Environmental Impact

Reaction PartnerGlobal Warming Potential (GWP)Ozone Formation Potential (OFP)
OH RadicalLowModerate
Cl AtomNegligibleHigh

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Geranic acid derivatives (e.g., citral)

  • Isoamyl alcohol

  • Acrid fumes (likely aldehydes and ketones) .

Enzymatic and Biological Reactions

In microbial systems (e.g., yeast), this compound is both synthesized and hydrolyzed, with flux controlled by:

  • Alcohol Acetyltransferase (AATFase) : Promotes ester synthesis .

  • Esterases (e.g., Iah1p) : Catalyze hydrolysis .

Key Finding : Overexpression of ATF1 (AATFase gene) increases this compound production by 27-fold, while IAH1 deletion reduces hydrolysis .

Reactivity in Formulations

In perfumes and food products, this compound participates in:

  • Transesterification : With other alcohols (e.g., ethanol) under acidic conditions.

  • Oxidation : At allylic positions, forming epoxides or ketones upon exposure to air .

Comparison with Similar Compounds

Isoamyl Acetate

  • Structure : Ester of isoamyl alcohol and acetic acid.
  • Physical Properties :
    • Boiling point: ~142°C (estimated from flammability class H226) .
    • Flash point: 21–24°C (flammable liquid category 3) .
  • Applications : Widely used as a banana flavoring agent and solvent in coatings and adhesives .
  • Safety : Classified as a flammable liquid (H226) with acute irritant effects on skin, eyes, and respiratory systems. Long-term exposure risks include neurotoxicity and respiratory sensitization .

Methyl Geranate

  • Structure: Ester of methanol and geranic acid (C11H18O2).
  • Physical Properties :
    • Boiling point: 70°C at 4 mmHg .
    • logP (lipophilicity): 4.504 .
    • Solubility: 6.885 mg/L in water; miscible in alcohol .
  • Applications :
    • Ecological role : Emitted by burying beetles (Nicrophorus vespilloides) during breeding phases to regulate social behavior .
    • Food industry : Degrades during beer aging, influencing sensory profiles .

Geranyl Formate

  • Structure : Ester of geraniol and formic acid (C11H18O2).
  • Physical Properties :
    • Molecular weight: 182.26 g/mol (identical to methyl geranate but distinct isomerism) .
  • Applications: Used in perfumery for rosy-floral notes.
  • Safety : Insufficient toxicological data; precautionary measures for handling include skin and eye protection .

Choline Geranate (CAGE)

  • Structure : Ionic liquid composed of choline (cation) and geranate (anion).
  • Physical Properties :
    • Exhibits pH-dependent solubility and forms hydrogen-bonded clusters in aqueous mixtures .
    • SAFT-γ Mie modeling confirms its ability to disrupt water structure at high concentrations .
  • Applications :
    • Transdermal drug delivery : Enhances skin permeability without significant morphological damage at low concentrations (2% w/v) .
    • Biomedical solvents : Used in formulations requiring biocompatibility and low toxicity .

Data Table: Key Properties of Isoamyl Geranate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Applications Key Hazards
This compound C13H22O2 210.31 ~250 (estimated) ~4.5 Fragrances, flavors Limited data; assume irritant
Isoamyl Acetate C7H14O2 130.19 ~142 1.78 Food flavoring, solvents Flammable (H226), neurotoxin
Methyl Geranate C11H18O2 182.26 70 (4 mmHg) 4.504 Ecological signaling, beer aging Potential irritant
Geranyl Formate C11H18O2 182.26 Not reported ~3.8 Perfumery Insufficient toxicological data
Choline Geranate C15H33NO3 287.43 Not applicable Ionic Transdermal enhancers, deep eutectics Low toxicity at <2% w/v

Research Findings and Critical Analysis

Synthesis and Biosynthesis: Geranic acid, a precursor to geranate esters, is biosynthesized in Escherichia coli via the isopentenol utilization pathway, with competing byproducts like 3-methylcrotonate (3-MC) . Methyl geranate production in beetles involves sex- and breeding phase-dependent emission, highlighting its ecological specificity . Ionic analogs like choline geranate require advanced thermodynamic modeling (e.g., SAFT-γ Mie) to predict aqueous mixture behavior, emphasizing the complexity of ionic vs. neutral esters .

Stability and Degradation :

  • Methyl geranate in beer decreases during storage, altering sensory profiles, whereas isoamyl acetate remains stable under similar conditions . This contrast underscores the role of ester side-chain length in stability.

Safety and Handling :

  • Neutral esters (isoamyl acetate, methyl geranate) pose flammability and irritancy risks, whereas ionic liquids (CAGE) exhibit lower volatility and enhanced biocompatibility .

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